molecular formula C18H16N2O4S2 B8040109 2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide

2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide

Cat. No.: B8040109
M. Wt: 388.5 g/mol
InChI Key: FQXWWJCKIQUJDM-UHFFFAOYSA-N
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Description

2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide is an organic compound characterized by the presence of two benzenesulfonyl groups attached to an amino group and a phenyl group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with another equivalent of benzenesulfonyl chloride to yield the final product.

Reaction Conditions:

    Temperature: Typically carried out at room temperature to 50°C.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst/Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound is investigated for similar uses.

Industry

In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide
  • N-phenylbenzenesulfonamide
  • 2-amino-N,N-dimethylbenzenesulfonamide

Uniqueness

2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide is unique due to the presence of two benzenesulfonyl groups, which enhance its reactivity and binding affinity compared to similar compounds. This structural feature makes it particularly effective in applications requiring strong and specific interactions with molecular targets.

Conclusion

This compound is a compound of significant interest in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in research and application, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c19-17-13-7-8-14-18(17)26(23,24)20(15-9-3-1-4-10-15)25(21,22)16-11-5-2-6-12-16/h1-14H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWWJCKIQUJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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